molecular formula C41H59ClNPPd B2620162 XPhosPdG1 CAS No. 1028206-56-5

XPhosPdG1

Cat. No. B2620162
CAS RN: 1028206-56-5
M. Wt: 738.77
InChI Key: HTAJCNQBAFZEJO-UHFFFAOYSA-M
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Description

XPhosPdG1 is a palladium precatalyst, also known as (2-Dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl) [2- (2-aminoethyl)phenyl)]palladium (II) chloride . It is used in various chemical reactions, particularly in cross-coupling reactions .


Molecular Structure Analysis

The molecular formula of this compound is C41H59ClNPPd . The structure includes a palladium (II) center coordinated to a chloride ion, a phenethylamine moiety, and a dicyclohexylphosphino-biphenyl ligand .


Chemical Reactions Analysis

This compound is a catalyst for various types of cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings . It is particularly effective in cross-coupling reactions of electron-deficient anilines with aryl chlorides .


Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 738.76 g/mol . It has a melting point of 205-210 °C . The InChI string and SMILES string provide more details about its chemical structure .

Scientific Research Applications

1. Applications in Nucleotide Excision Repair and Genetic Disorders

  • Nucleotide Excision Repair Mechanisms : The XPD protein, a component of the transcription factor TFIIH, plays a vital role in nucleotide excision repair (NER) and transcription. Its structure and mechanism, particularly in binding DNA and facilitating repair, offer insights into DNA repair processes which could be relevant in the context of XPhosPdG1 (Kuper et al., 2012).
  • Gene Therapy for Xeroderma Pigmentosum : Research on retroviral vectors for gene therapy in Xeroderma Pigmentosum, particularly group D, which involves the XPD gene, may have relevance for understanding genetic pathways that could interact with compounds like this compound (Carreau et al., 1995).

2. Analytical Techniques in Material Science

  • Characterization of Organic Overlayers : Techniques like NEXAFS, XPS, and TPD used in studying organic/inorganic interfaces and thin organic films might be applicable for analyzing the properties or interactions of this compound with various substrates (Umbach, 1990).
  • Surface Chemistry Analysis : The combination of temperature programmed desorption with mass spectrometry analysis (TPD-MS) and X-ray photoelectron spectroscopy (TPD-XPS) provides an advanced method for analyzing carbon material surfaces, which could be useful in studying the surface interactions of this compound (Brender et al., 2012).

3. Biochemical and Molecular Dynamics

  • Binding and Catalysis by Endonucleases : The study of XPG, a structure-specific endonuclease in nucleotide excision repair, provides insights into substrate binding and catalysis mechanisms, which might be pertinent when considering the biochemical properties or potential applications of this compound (Hohl et al., 2003).

Safety and Hazards

XPhosPdG1 should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. All sources of ignition should be removed, and adequate ventilation should be ensured .

properties

IUPAC Name

chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H49P.C8H10N.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;9-7-6-8-4-2-1-3-5-8;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMPMZWIIQCZBA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H59ClNPPd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1028206-56-5
Record name Chloro(2-dicyclohexylphoshpino-2',4',6'-triisopropyl-1,1'biphenyl)[2-(2-aminoethyl)phenyl)]palladium (II)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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